N-(3,4-dichloro-2-methylphenyl)acetamide

Description

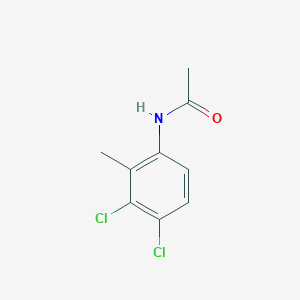

N-(3,4-dichloro-2-methylphenyl)acetamide is an acetamide derivative featuring a phenyl ring substituted with two chlorine atoms at positions 3 and 4 and a methyl group at position 2. Acetamides with halogenated aryl groups are often explored for applications in pharmaceuticals, agrochemicals, and materials science due to their stability and diverse reactivity .

Properties

IUPAC Name |

N-(3,4-dichloro-2-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO/c1-5-8(12-6(2)13)4-3-7(10)9(5)11/h3-4H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWMPSUWAYKWURQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1Cl)Cl)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(3,4-dichloro-2-methylphenyl)acetamide can be synthesized through the acylation of 3,4-dichloro-2-methylaniline with acetic anhydride or acetyl chloride. The reaction typically involves the following steps:

- Dissolve 3,4-dichloro-2-methylaniline in a suitable solvent such as dichloromethane or chloroform.

- Add acetic anhydride or acetyl chloride dropwise to the solution while maintaining the temperature at around 0-5°C.

- Stir the reaction mixture at room temperature for several hours.

- Quench the reaction by adding water and extract the product using an organic solvent.

- Purify the product by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichloro-2-methylphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into amine derivatives.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

Oxidation: this compound N-oxide.

Reduction: 3,4-dichloro-2-methylaniline.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3,4-dichloro-2-methylphenyl)acetamide has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3,4-dichloro-2-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

The substitution pattern on the phenyl ring significantly impacts molecular geometry and packing. Key analogs and their crystallographic data are summarized below:

Table 1: Crystallographic Data of Selected N-(Substituted Phenyl)acetamides

- Substituent Effects: Electron-Withdrawing Groups (Cl): Chlorine substituents increase molecular polarity, influencing hydrogen bonding and crystal packing. For example, 3,5-dichloro substitution in 35DCPTCA (Pbca system) contrasts with 3-chloro substitution in 3CPTCA (Fdd2 system), demonstrating how halogen positioning alters symmetry .

Hydrogen Bonding : In 2-(3,4-dichlorophenyl)-N-(thiazol-2-yl)acetamide, N–H⋯N hydrogen bonds form inversion dimers, a feature likely shared with the target compound due to the acetamide moiety .

Q & A

Q. What are the recommended synthetic routes for N-(3,4-dichloro-2-methylphenyl)acetamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via carbodiimide-mediated coupling of 3,4-dichloro-2-methylaniline with chloroacetic acid derivatives. For example, using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent in dichloromethane at 273 K, with triethylamine as a base, yields crystalline products after slow evaporation of dichloromethane/ethyl acetate mixtures . Optimization involves adjusting stoichiometry (1:1 molar ratio of acid to amine), solvent polarity, and purification via column chromatography or recrystallization. Monitoring reaction progress with TLC (silica gel, UV detection) ensures intermediate stability.

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR in deuterated solvents (e.g., DMSO-d) identify proton environments and confirm substitution patterns (e.g., methyl, chloro groups) .

- X-ray Crystallography : Resolves dihedral angles between aromatic rings (e.g., 65.2° between 4-chlorophenyl and 3,4-difluorophenyl rings in analogues) and hydrogen-bonding networks (N–H⋯O interactions) critical for packing stability .

- IR Spectroscopy : Confirms amide C=O stretching (~1650–1680 cm) and N–H bending (~1550 cm) .

Q. What physicochemical properties (e.g., solubility, stability) must be characterized for this compound in preclinical studies?

- Methodological Answer :

- Solubility : Test in polar (water, DMSO) and nonpolar solvents (dichloromethane) using UV-Vis spectrophotometry or HPLC. Chlorinated phenyl groups reduce aqueous solubility, necessitating DMSO for biological assays .

- Thermal Stability : Differential scanning calorimetry (DSC) determines melting points (e.g., 394–396 K in analogues) and decomposition profiles .

- Hygroscopicity : Dynamic vapor sorption (DVS) assesses moisture uptake, critical for storage conditions .

Advanced Research Questions

Q. How can researchers elucidate the mechanism of action of this compound in biological systems?

- Methodological Answer :

- Target Identification : Use affinity chromatography or pull-down assays with tagged compounds to isolate interacting proteins .

- Enzyme Inhibition Assays : Test against panels like kinases or cytochrome P450 isoforms (e.g., fluorometric assays with NADPH depletion monitoring) .

- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding modes to receptors (e.g., G-protein-coupled receptors) .

Q. How should conflicting bioactivity data from different studies be reconciled?

- Methodological Answer :

- Standardized Assays : Use identical cell lines (e.g., HEK293 for receptor studies) and normalize data to internal controls (e.g., β-galactosidase reporters) .

- Metabolic Stability Testing : Incubate with liver microsomes to assess CYP-mediated degradation, which may explain variability in IC values .

- Structural Analogues : Compare with derivatives (e.g., 3,5-dichloro-substituted acetamides) to identify substituent effects on activity .

Q. What strategies mitigate crystallinity issues in formulation development?

- Methodological Answer :

- Polymorph Screening : Use solvent-drop grinding with 10 solvents (e.g., ethanol, acetonitrile) to identify stable forms .

- Co-crystallization : Co-formers like succinic acid improve solubility via hydrogen-bonding networks .

- Amorphization : Ball milling or spray drying creates amorphous dispersions, enhancing bioavailability .

Q. How does meta-substitution on the phenyl ring influence solid-state geometry and bioactivity?

- Methodological Answer :

- Crystallography : Compare dihedral angles and packing motifs (e.g., orthorhombic vs. triclinic systems) in analogues like N-(3-methylphenyl)-2,2,2-trichloro-acetamide .

- Electron-Withdrawing Effects : Nitro or chloro groups at meta-positions distort amide conjugation, altering dipole moments and receptor binding .

- NQR Spectroscopy : Cl NQR frequencies (e.g., 34–38 MHz in trichloroacetamides) correlate with crystal field effects and bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.